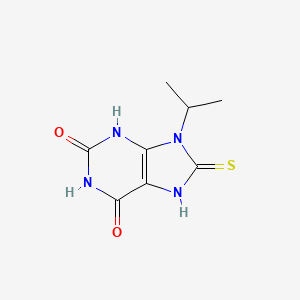
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is an organic compound with a complex structure that includes an ethyl ester, an acetylamino group, a cyano group, and a methyl group attached to a heptanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method involves the following steps:
Reaction of Ethyl Cyanoacetate with Amine: Ethyl cyanoacetate is reacted with an amine in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acetylamino group into the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoic acid.
Reduction: Ethyl 2-(acetylamino)-2-amino-3-methylheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in cell-based assays to evaluate biological activity.
Wirkmechanismus
The mechanism of action of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with their active sites. The acetylamino and cyano groups can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate can be compared with similar compounds such as:
Ethyl 2-(acetylamino)phenoxy-2-methylpropanoate:
2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones: This compound features a cyclobutyl ring and quinazolinone structure, offering different chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
92107-39-6 |
|---|---|
Molekularformel |
C13H22N2O3 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
ethyl 2-acetamido-2-cyano-3-methylheptanoate |
InChI |
InChI=1S/C13H22N2O3/c1-5-7-8-10(3)13(9-14,15-11(4)16)12(17)18-6-2/h10H,5-8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
FWGHLMSTDIJJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)C(C#N)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)

![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)

![N-[Bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-ethoxy-aniline](/img/structure/B13999924.png)



![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)



